molecular formula C9H9FN2O4 B5212101 N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide CAS No. 263400-79-9

N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide

Cat. No.: B5212101
CAS No.: 263400-79-9
M. Wt: 228.18 g/mol
InChI Key: WVRPJLQDADKGON-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide is an acetamide derivative featuring a 2-fluoro-5-nitrophenyl aromatic ring and a 2-methoxyacetamide substituent.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-16-5-9(13)11-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRPJLQDADKGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251557
Record name N-(2-Fluoro-5-nitrophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263400-79-9
Record name N-(2-Fluoro-5-nitrophenyl)-2-methoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263400-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluoro-5-nitrophenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide typically involves the reaction of 2-fluoro-5-nitroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The methoxyacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Reduction: Formation of N-(2-amino-5-nitrophenyl)-2-methoxyacetamide.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of 2-fluoro-5-nitroaniline and methoxyacetic acid.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyacetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The 2-fluoro-5-nitro substitution pattern is shared with compounds such as 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (13) and 4-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (14) . However, the acyl group in these analogs is a chlorobenzamide, whereas the target compound features a 2-methoxyacetamide group. Key differences include:

  • Electronic Effects: The methoxy group in 2-methoxyacetamide is an electron-donating group (via resonance), contrasting with the electron-withdrawing chloro substituents in benzamide analogs.
  • Steric Hindrance : The methoxy group is bulkier than chlorine, which may influence steric interactions in binding or reaction pathways.

Acyl Group Variations

Methoxyacetamide vs. Acetamide

N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9) shares the 2-methoxyacetamide group but lacks the fluoro substituent. Key comparisons include:

  • Molecular Weight: The target compound (C₉H₉FN₂O₄, ~225.1 g/mol) has a slightly higher molecular weight than its non-fluorinated analog (C₉H₁₀N₂O₄, 210.19 g/mol).
Methoxyacetamide vs. Cyanoacetamide

Compounds like N-(5-Cyano-2-fluorophenyl)acetamide (15) replace the nitro group with a cyano substituent. The cyano group is a stronger electron-withdrawing group than nitro, which could reduce aromatic ring reactivity in electrophilic substitutions.

Physicochemical Properties

Melting Points

  • N-(5-Cyano-2-fluorophenyl)acetamide (15): 181–182°C .
  • 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide (13) : 163–165°C .
    The methoxy group’s bulk may lower the melting point compared to chlorobenzamides due to reduced crystal packing efficiency.

Spectral Data

  • IR/NMR : The nitro group typically shows strong IR absorption near 1520–1350 cm⁻¹ (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching). The fluoro substituent would appear as a singlet in ¹⁹F NMR near -110 ppm .

Comparative Data Table

Compound Name Molecular Formula Substituents (Phenyl Ring) Acyl Group Melting Point (°C) Reference
N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide C₉H₉FN₂O₄ 2-Fluoro, 5-Nitro 2-Methoxyacetamide Not reported Target
N-(2-Methoxy-5-nitrophenyl)acetamide C₉H₁₀N₂O₄ 2-Methoxy, 5-Nitro Acetamide Not reported
3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide C₁₃H₈ClFN₂O₃ 2-Fluoro, 5-Nitro 3-Chlorobenzamide 163–165
N-(5-Cyano-2-fluorophenyl)acetamide C₉H₇FN₂O 2-Fluoro, 5-Cyano Acetamide 181–182

Biological Activity

N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and data.

Chemical Structure and Properties

This compound features a nitrophenyl moiety substituted with a fluorine atom and a methoxyacetamide functional group. This structure contributes to its reactivity and biological activity.

Chemical Formula: C10_{10}H10_{10}F1_{1}N2_{2}O3_{3}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: The nitro group can participate in redox reactions, affecting the oxidative state of target biomolecules. The methoxyacetamide group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Studies

Research indicates that derivatives of acetamides, including this compound, have shown promise against various bacterial strains. For example, studies have demonstrated significant antibacterial effects against Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) indicating effective dosages for therapeutic applications .

CompoundTarget BacteriaMIC (µg/mL)Activity Type
This compoundKlebsiella pneumoniae32Bactericidal
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae16Bactericidal

Cytotoxicity and Pharmacokinetics

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound exhibits selective toxicity towards certain tumor cells while showing lower toxicity to normal cells, suggesting its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy: A comparative study evaluated the antibacterial activity of this compound against Klebsiella pneumoniae. Results showed that this compound had a favorable MIC compared to other acetamide derivatives, indicating its potential for further development as an antibacterial drug .
  • Cytotoxicity Assessment: In another study focusing on cancer therapy, this compound was tested against glioblastoma cells. The findings revealed significant antiproliferative effects at nanomolar concentrations, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the common synthetic routes for N-(2-fluoro-5-nitrophenyl)-2-methoxyacetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

Precursor Preparation : Start with nitration and fluorination of a phenol derivative to yield 2-fluoro-5-nitroaniline. This step requires precise control of nitrating agents (e.g., HNO₃/H₂SO₄) and fluorinating reagents (e.g., Selectfluor®) to avoid over-nitration or side reactions .

Acetamide Formation : React methoxyacetic acid derivatives (e.g., methoxyacetyl chloride) with the aniline precursor. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility, with coupling agents (e.g., DCC, EDC) enhancing yield .

Optimization Strategies :

  • Temperature : Maintain 0–5°C during acylation to minimize hydrolysis.
  • pH : Use buffered conditions (pH 7–8) to stabilize the amine group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Advanced: How does the molecular structure of this compound influence its tautomeric forms and intermolecular interactions?

Methodological Answer:
The compound exhibits tautomerism (keto-enol) and planarity due to:

  • Intramolecular Hydrogen Bonding : Between the methoxy oxygen and acetamide NH, stabilizing the keto form. Crystallographic studies reveal inversion dimers linked by C–H⋯O bonds .
  • Electron-Withdrawing Groups : The nitro and fluorine groups polarize the aromatic ring, enhancing π-π stacking in solid-state packing. Computational modeling (DFT) can predict dominant tautomers under varying conditions .
    Experimental Validation :
  • Use X-ray diffraction to confirm crystal packing.
  • Solid-state NMR or IR spectroscopy to detect hydrogen bonding patterns .

Basic: What methodologies are recommended for analyzing the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

Enzyme Assays :

  • Kinetic Studies : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor hydrolysis rates via UV-Vis.
  • IC₅₀ Determination : Dose-response curves with triplicate measurements to assess inhibition potency .

Receptor Binding :

  • SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD).
  • Fluorescence Polarization : Competitive assays with fluorescent ligands .

Advanced: How can researchers address contradictions in reported antimicrobial efficacy of this compound derivatives?

Methodological Answer:
Discrepancies may arise from:

  • Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) .
  • Compound Stability : Perform HPLC-MS to verify integrity under assay conditions (e.g., pH 7.4, 37°C).
  • Mechanistic Studies :
    • Membrane Permeability Assays : Use fluorescent dyes (e.g., propidium iodide) to assess disruption.
    • Resazurin Reduction : Quantify metabolic inhibition in bacteria .
      Data Harmonization : Compare results using standardized protocols (CLSI guidelines) and report MIC/MBC values with statistical confidence intervals .

Advanced: What advanced spectroscopic techniques are critical for characterizing the electronic environment of this compound?

Methodological Answer:

Multinuclear NMR :

  • ¹⁹F NMR : Detects fluorine’s electronic environment; chemical shifts indicate ring polarization.
  • ¹H-¹⁵N HMBC : Maps long-range couplings to confirm amide connectivity .

High-Resolution Mass Spectrometry (HRMS) :

  • ESI-TOF : Provides exact mass (<3 ppm error) and fragmentation patterns .

Vibrational Spectroscopy :

  • Raman Spectroscopy : Resolves nitro group vibrations (∼1350 cm⁻¹) and methoxy C–O stretches (∼1250 cm⁻¹) .

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